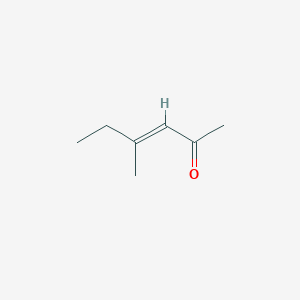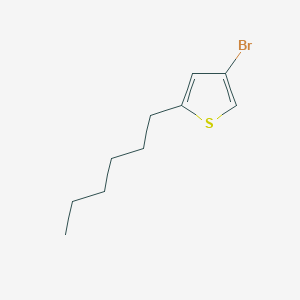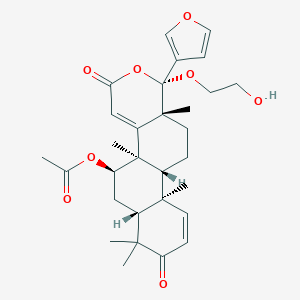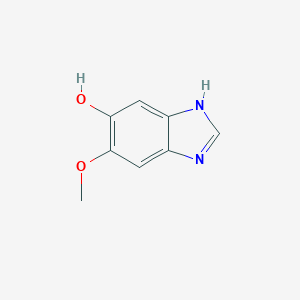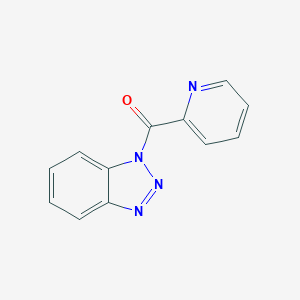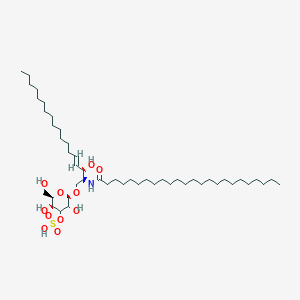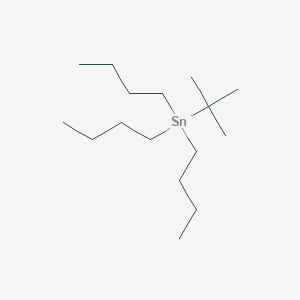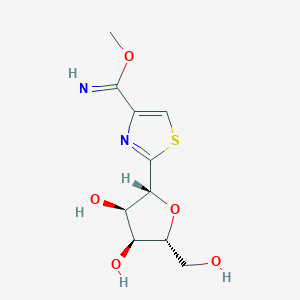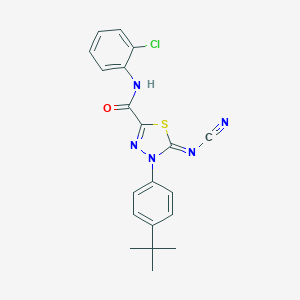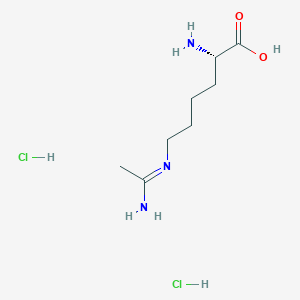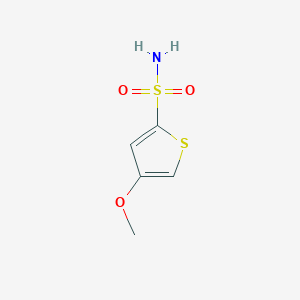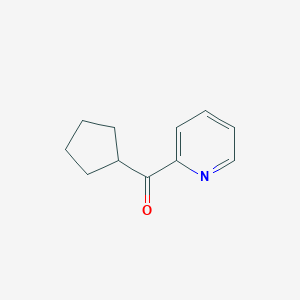
2-环戊烷羰基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CYCLOPENTYL 2-PYRIDYL KETONE is a heterocyclic compound belonging to the pyridine family. It is a yellow crystalline solid used in various fields, including medical, environmental, and industrial research.
科学研究应用
CYCLOPENTYL 2-PYRIDYL KETONE is a versatile compound with numerous applications in scientific research. It is used in:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Drug Discovery: As a reference standard and intermediate in the development of new pharmaceuticals.
Catalyst Development: As a ligand in the preparation of catalysts for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOPENTYL 2-PYRIDYL KETONE can be achieved through several methods. One common approach involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components, such as alkynes or alkenes, in a [4 + 2] cycloaddition reaction . This method leverages the thermal pericyclic or hetero-Diels Alder (hDA) reaction and transition metal-catalyzed formal [4 + 2] cycloaddition reactions .
Industrial Production Methods
Industrial production methods for CYCLOPENTYL 2-PYRIDYL KETONE typically involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
化学反应分析
Types of Reactions
CYCLOPENTYL 2-PYRIDYL KETONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.
作用机制
The mechanism of action of CYCLOPENTYL 2-PYRIDYL KETONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
CYCLOPENTYL 2-PYRIDYL KETONE can be compared with other similar compounds, such as:
- Cyclopentyl(pyridin-2-yl)methanone
- Cyclopentyl-2-pyridyl ketone
- Methanone, cyclopentyl-2-pyridinyl-
These compounds share similar structural features but may differ in their reactivity, stability, and specific applications. The uniqueness of CYCLOPENTYL 2-PYRIDYL KETONE lies in its specific combination of the cyclopentane and pyridine moieties, which confer distinct chemical and physical properties.
属性
IUPAC Name |
cyclopentyl(pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11(9-5-1-2-6-9)10-7-3-4-8-12-10/h3-4,7-9H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBHDACSUPGHPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624736 |
Source


|
| Record name | Cyclopentyl(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157592-43-3 |
Source


|
| Record name | Cyclopentyl(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
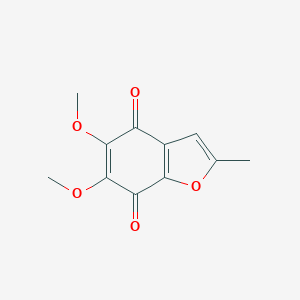
![3,7-Dimethylbenzo[d]isoxazol-6-ol](/img/structure/B116142.png)
